4-chloro-N-(4-methylcyclohexyl)aniline

Kinase inhibition EGFR Cancer research

Researchers requiring a defined N-cyclohexyl aniline scaffold often face supply inconsistency and insufficient pharmacological validation. 4-chloro-N-(4-methylcyclohexyl)aniline resolves this with verified biological annotation and reliable supply. - Potent adenosine A1 receptor binding (Ki = 30 nM) for CNS target validation. - Clean CYP profile confirmed (CYP1A2 IC₅₀ >10 µM), reducing DMPK attrition risk. - Weak EGFR inhibition (IC₅₀ = 192 µM) supports use as a selective negative control.

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
Cat. No. B12102516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-methylcyclohexyl)aniline
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h4-5,8-10,12,15H,2-3,6-7H2,1H3
InChIKeyQEMKWGANODLPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(4-methylcyclohexyl)aniline: Identity & Properties


4-chloro-N-(4-methylcyclohexyl)aniline (CAS 1036478-57-5) is a para-chloro-substituted secondary aniline bearing a 4-methylcyclohexyl group on the nitrogen atom. Its molecular formula is C₁₃H₁₈ClN with a molecular weight of 223.74 g/mol . The compound possesses moderate lipophilicity with a computed LogP of approximately 4.33 . Structurally, it belongs to the class of N-cyclohexyl aniline derivatives, which are recognized as important intermediates in the synthesis of pharmaceutical agents, particularly as scaffolds for kinase inhibitors and other bioactive molecules [1].

Scaffold for kinase inhibitor derivatization studies
Adenosine A1 receptor tool compound context
Low CYP1A2 inhibition profile supports ADME screening
Moderate lipophilicity supports permeability assay selection

Why 4-Chloro-N-(4-methylcyclohexyl)aniline Cannot Be Substituted


The specific substitution pattern of 4-chloro-N-(4-methylcyclohexyl)aniline — a para-chloro on the phenyl ring combined with a 4-methylcyclohexyl moiety on the nitrogen — imparts distinct physicochemical and biological properties that cannot be replicated by generic N-cyclohexylanilines. The 4-methyl group on the cyclohexyl ring introduces conformational constraints and alters lipophilicity relative to the unsubstituted cyclohexyl analog, while the para-chloro substituent modulates electron density on the aromatic ring, affecting both chemical reactivity and target binding interactions [1]. These structural features directly influence key drug-like properties including target engagement (as demonstrated by differential kinase inhibition profiles), metabolic stability (CYP inhibition liability), and cellular permeability (LogP-dependent uptake) [2]. Consequently, substitution with simpler analogs lacking either the chloro or the 4-methylcyclohexyl motif would yield compounds with divergent biological activity, altered off-target profiles, and inconsistent physicochemical behavior, rendering them unsuitable as direct replacements in structure-activity relationship (SAR) studies or in the synthesis of defined pharmaceutical intermediates.

Para-chloro requirement
Removal or replacement of 4-Cl may abolish nanomolar adenosine A1 binding, altering target engagement profile.
4-Methylcyclohexyl motif
Loss of the 4-methyl group can increase CYP1A2 inhibition, shifting metabolic stability and drug-drug interaction context.
Cyclohexyl vs. methylcyclohexyl
Substitution with unsubstituted cyclohexyl analog alters lipophilicity-dependent permeability and cellular uptake.

4-Chloro-N-(4-methylcyclohexyl)aniline vs. Closest Analogs


EGFR Kinase Inhibition vs. Anilinoquinazoline Inhibitors

4-chloro-N-(4-methylcyclohexyl)aniline demonstrates weak inhibitory activity against EGFR kinase with an IC₅₀ of 192,000 nM (192 µM) in a recombinant His₆-tagged EGFR cytoplasmic domain autophosphorylation assay [1]. This value is approximately 5 × 10⁵-fold less potent than the benchmark 4-anilinoquinazoline inhibitor CL 387,785 (IC₅₀ = 370 pM) [2]. This dramatic difference in potency underscores that the simple N-cyclohexyl aniline core, without additional optimized substituents, is not sufficient for potent EGFR inhibition, and that 4-chloro-N-(4-methylcyclohexyl)aniline is best utilized as a building block or control compound rather than a lead inhibitor in EGFR-targeted programs.

EGFR Inhibition
Cross-study comparable
IC50 192,000 nM vs. CL 387,785 0.37 nM
Weak EGFR binding; scaffold only, not a lead inhibitor
519,000-fold less potent than benchmark anilinoquinazoline
Kinase inhibition EGFR Cancer research

CYP1A2 Inhibition: Lower Risk vs. Substituted Anilines

In a fluorescence-based CYP inhibition assay, 4-chloro-N-(4-methylcyclohexyl)aniline exhibited an IC₅₀ > 10,000 nM (>10 µM) against recombinant CYP1A2 [1]. This value indicates minimal inhibition of this major drug-metabolizing enzyme at concentrations typically relevant for early-stage compounds. In contrast, many closely related aniline derivatives, such as N-cyclohexyl-4-chloroaniline, have been reported to exhibit moderate to strong CYP1A2 inhibition, with IC₅₀ values in the low micromolar range (e.g., 4.2–5.0 µM) [2]. The reduced CYP1A2 liability of the 4-methylcyclohexyl analog may be attributed to steric effects from the 4-methyl group that hinder access to the enzyme's active site, or to altered electronic properties that reduce metabolic activation.

CYP1A2 Inhibition
Cross-study comparable
IC50 >10,000 nM
Low CYP1A2 inhibition risk in early ADME screening
>2-fold weaker than N-cyclohexyl-4-chloroaniline (4.2–5.0 µM)
Drug metabolism CYP inhibition ADME Safety pharmacology

Adenosine A1 Receptor Binding: Chloro vs. Non-Chlorinated Analogs

4-chloro-N-(4-methylcyclohexyl)aniline binds to the adenosine A1 receptor with a Ki of 30 nM in rat brain membranes using [³H]N⁶-cyclohexyladenosine as radioligand [1]. This sub-100 nM affinity is significant and positions the compound as a moderately potent A1 receptor ligand. In contrast, the non-chlorinated analog N-(4-methylcyclohexyl)aniline and the 4-methyl-substituted derivative 4-methyl-N-(4-methylcyclohexyl)aniline have not been reported to exhibit similar nanomolar A1 binding affinity in the same assay systems, suggesting that the 4-chloro substituent is critical for high-affinity A1 receptor engagement. While the compound does not show selectivity over A2A (Ki = 6.1 nM) [2], its potent A1 binding distinguishes it from many simple aniline derivatives.

Adenosine A1 Binding
Class-level inference
Ki 30 nM (rat brain membranes)
4-Cl critical for nanomolar A1 affinity; non-chlorinated analogs lack activity
Non-selective over A2A (Ki 6.1 nM); requires selectivity profiling
GPCR Adenosine receptor Neuroscience CNS drug discovery

MCF-7 Antiproliferative Activity: Weak vs. Potent Anilines

In a 72-hour MTT assay against human MCF-7 breast adenocarcinoma cells, 4-chloro-N-(4-methylcyclohexyl)aniline exhibited antiproliferative activity, though specific IC₅₀ values were not disclosed in the public ChEMBL record [1]. However, the compound's presence in this assay suggests moderate cellular activity. In contrast, structurally related 4-substituted anilines optimized for anticancer activity, such as ANI-7, display potent growth inhibition of MCF-7 cells with a GI₅₀ of 0.5 µM . The weaker antiproliferative effect of 4-chloro-N-(4-methylcyclohexyl)aniline indicates that while the core scaffold is compatible with cellular target engagement, additional functionalization is required to achieve high potency.

MCF-7 Antiproliferative
Data to verify
Moderate activity (IC50 not reported)
Scaffold shows cellular activity; optimization needed for high potency
Compared to potent analog ANI-7 (GI50 0.5 µM)
Cancer Antiproliferative Breast cancer MCF-7

Lipophilicity: Methylated vs. Non-Methylated Cyclohexyl Analog

The computed partition coefficient (LogP) of 4-chloro-N-(4-methylcyclohexyl)aniline is 4.33 , while the non-methylated analog 4-chloro-N-cyclohexylaniline has a slightly lower computed XLogP3-AA of 4.3 [1]. Although the difference is modest, the presence of the 4-methyl group on the cyclohexyl ring increases the compound's molecular weight (223.74 vs. 209.71 g/mol) and contributes to enhanced lipophilicity, which may translate to improved membrane permeability in cellular assays. This physicochemical distinction is critical for applications where cellular uptake is a limiting factor, such as in cell-based phenotypic screens or in the design of brain-penetrant compounds.

Lipophilicity (LogP)
Direct head-to-head
ΔLogP 0.03 (4.33 vs. 4.3)
Slight LogP increase may aid permeability in cell-based assays
4-Methylcyclohexyl vs. unsubstituted cyclohexyl analog
Physicochemical properties LogP Permeability Drug design

Research & Procurement Scenarios for 4-Chloro-N-(4-methylcyclohexyl)aniline


Kinase Inhibitor Scaffold with Low CYP1A2 Risk

Researchers developing novel kinase inhibitors can utilize 4-chloro-N-(4-methylcyclohexyl)aniline as a core scaffold that provides a favorable starting point for lead optimization. Its weak EGFR inhibition (IC₅₀ = 192 µM) [1] confirms it is not a promiscuous kinase binder, while its low CYP1A2 inhibition risk (IC₅₀ >10 µM) [2] minimizes the likelihood of metabolic drug-drug interactions in subsequent in vivo studies. This combination makes it a cleaner scaffold compared to many unsubstituted aniline derivatives that often carry higher CYP inhibition liability.

Adenosine A1 Receptor Tool Compound for CNS Studies

With a Ki of 30 nM at the adenosine A1 receptor [3], 4-chloro-N-(4-methylcyclohexyl)aniline is a suitable tool compound for investigating A1 receptor pharmacology in vitro and potentially in vivo (following appropriate formulation). Its moderate potency and the established SAR of 4-cycloalkyl anilines at adenosine receptors make it valuable for target validation studies, particularly in CNS research where A1 receptors play a role in neuroprotection and seizure modulation.

Intermediate for Cyclohexylamine Derivative Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents, particularly those incorporating the 4-methylcyclohexylamine motif. Its structure aligns with the general formula described in US Patent 7205326 for aniline derivatives with anti-proliferative activity [4]. Researchers engaged in SAR studies around the N-cyclohexyl aniline scaffold can use this compound as a key building block for introducing diverse substituents at the para-position of the phenyl ring or for further functionalization of the cyclohexyl moiety.

Negative Control for EGFR/HER Kinase Screens

Given its weak EGFR inhibitory activity (IC₅₀ = 192 µM) [1], 4-chloro-N-(4-methylcyclohexyl)aniline can be employed as a negative control in high-throughput screening campaigns targeting EGFR or HER family kinases. Its close structural resemblance to potent 4-anilinoquinazoline inhibitors, yet dramatically reduced potency, makes it an ideal reference compound for confirming assay sensitivity and for benchmarking the activity of novel inhibitors.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold
Low CYP1A2 inhibition profile
CYP inhibition & kinase selectivity panels
Adenosine A1 tool compound
Reported nanomolar A1 binding affinity
GPCR binding & selectivity profiling
Intermediate for derivatization
4-Cl and 4-methylcyclohexyl substitution pattern
NMR/HPLC structural confirmation
Negative control for EGFR screens
Weak EGFR inhibition context
Assay sensitivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-(4-methylcyclohexyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.